

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG3)-Cy5

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Core Concepts: Unveiling N-(m-PEG4)-N'-(azide-PEG3)-Cy5

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a specialized bifunctional fluorescent labeling reagent meticulously engineered for advanced applications in biological research and drug development. This molecule integrates three key components: a Cy5 fluorophore, a bioorthogonal azide group, and hydrophilic polyethylene glycol (PEG) linkers.

- **Cy5 (Cyanine-5):** A member of the cyanine dye family, Cy5 is a bright, far-red fluorescent probe. Its excitation and emission maxima in the red end of the visible spectrum are particularly advantageous for biological imaging, as they minimize autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.^{[1][2]}
- **Azide Group (-N₃):** This functional group is the cornerstone of the molecule's utility in "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions.^{[3][4][5]} The azide moiety can readily and selectively react with an alkyne-functionalized molecule to form a stable triazole linkage. This bioorthogonal reaction allows for the precise covalent labeling of target biomolecules in complex biological mixtures.^{[2][6]}
- **PEG Linkers (m-PEG4 and azide-PEG3):** The two polyethylene glycol chains (one terminating in a methoxy group and the other with the azide) serve multiple crucial purposes.

They significantly enhance the hydrophilicity of the entire molecule, ensuring its solubility in aqueous biological buffers.[3] Furthermore, the PEG spacers provide a flexible arm that reduces steric hindrance, facilitating the interaction between the azide group and its alkyne binding partner. This property can also minimize non-specific binding to other proteins or surfaces.

In essence, **N-(m-PEG4)-N'-(azide-PEG3)-Cy5** is a sophisticated tool for attaching a bright, far-red fluorescent signal to a specific biological target through a reliable and efficient chemical ligation strategy.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**, compiled from various sources. These parameters are critical for designing and executing experiments involving this fluorescent probe.

Property	Value	Source(s)
Molecular Formula	C ₄₂ H ₆₀ ClN ₅ O ₇	[7][8]
Molecular Weight	782.4 g/mol	[7][9]
CAS Number	2107273-02-7	[7][8]
Excitation Maximum (λ _{ex})	649 nm	[3][7]
Emission Maximum (λ _{em})	667 nm	[3][7]
Molar Extinction Coefficient (ε)	232,000 M ⁻¹ cm ⁻¹	[7]
Quantum Yield (Φ)	~0.2 (estimated for Cy5 in aqueous solution)	[10]
Purity	≥97%	[7]
Solubility	Water, DMSO, DMF	[7]
Storage Conditions	-20°C, protected from light	[7]

Note on Quantum Yield: The exact quantum yield for this specific PEGylated derivative is not readily published. The provided value is for the parent Cy5 dye in an aqueous environment.

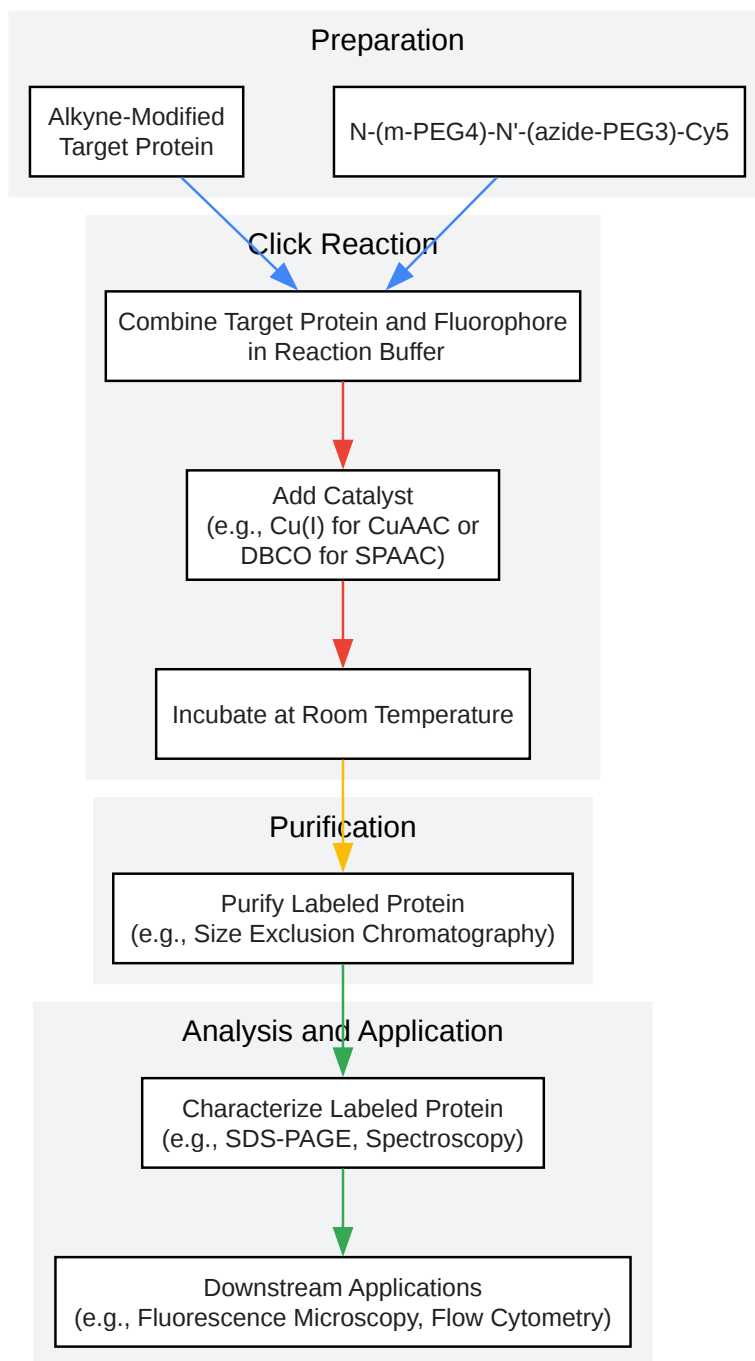
PEGylation can influence the quantum yield; therefore, this value should be considered an approximation.

Signaling Pathways and Experimental Workflows

Click Chemistry Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for labeling a target protein, which has been pre-functionalized with an alkyne group, using **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**.

General Workflow for Protein Labeling via Click Chemistry

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Caption: Workflow for labeling an alkyne-modified protein with an azide-Cy5 probe.

Experimental Protocols

The azide group of **N-(m-PEG4)-N'-(azide-PEG3)-Cy5** can participate in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is suitable for in vitro labeling of purified proteins that have been functionalized with a terminal alkyne.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
- **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**
- Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Reagents:
 - Dissolve **N-(m-PEG4)-N'-(azide-PEG3)-Cy5** in DMSO to prepare a 10 mM stock solution. Store at -20°C , protected from light.
 - Prepare fresh sodium ascorbate solution immediately before use.
- Catalyst Premix:

- In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[\[11\]](#)
- Allow this mixture to stand for 1-2 minutes at room temperature.[\[11\]](#)
- Labeling Reaction:
 - In a separate reaction tube, add the alkyne-modified protein to a final concentration of 10-50 µM.
 - Add the **N-(m-PEG4)-N'-(azide-PEG3)-Cy5** stock solution to a final concentration that is a 2-10 fold molar excess over the protein.
 - Add the catalyst premix to the protein-dye mixture. The final concentration of copper should be approximately 0.25 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[\[12\]](#)
 - Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
- Purification of Labeled Protein:
 - Following incubation, remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
- Characterization:
 - Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging and by measuring the absorbance spectrum of the purified conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol is designed for labeling biomolecules in a live-cell context, where the introduction of a copper catalyst is cytotoxic. It requires that the target biomolecule be metabolically labeled with a strained alkyne (e.g., DBCO, BCN).

Materials:

- Adherent mammalian cells cultured on coverslips or in imaging dishes.
- Cell culture medium containing a strained alkyne-modified metabolic precursor (e.g., DBCO-modified amino acid or sugar).
- **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**
- DMSO
- Phosphate-buffered saline (PBS)
- Imaging medium (e.g., FluoroBrite DMEM)
- Fluorescence microscope

Procedure:

- Metabolic Labeling:
 - Culture cells in the presence of the strained alkyne-modified metabolic precursor for 24-48 hours to allow for its incorporation into the target biomolecules (e.g., proteins or glycans). The optimal concentration and incubation time should be determined empirically.
- Preparation of Labeling Solution:
 - Prepare a stock solution of **N-(m-PEG4)-N'-(azide-PEG3)-Cy5** in DMSO (e.g., 10 mM).
 - Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 20-50 μ M.
- SPAAC Reaction in Live Cells:
 - Wash the metabolically labeled cells twice with warm PBS to remove any unincorporated precursor.
 - Add the **N-(m-PEG4)-N'-(azide-PEG3)-Cy5** labeling solution to the cells.

- Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.
- Washing and Imaging:
 - Wash the cells three times with warm PBS to remove any unreacted fluorescent probe.
 - Replace the PBS with a suitable imaging medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~630-650 nm and emission at ~660-700 nm).

Conclusion

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 stands out as a highly versatile and powerful tool for fluorescently labeling biomolecules. Its combination of a bright, far-red fluorophore with a bioorthogonal azide handle, enhanced by the solubilizing and spacing properties of PEG linkers, makes it an ideal reagent for a wide range of applications in proteomics, cell biology, and drug discovery. The ability to employ this probe in both copper-catalyzed and strain-promoted click chemistry reactions provides researchers with the flexibility to label biomolecules both in vitro and in living systems with high specificity and efficiency.

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